Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 6369-36-4
VCID: VC17023450
InChI: InChI=1S/C25H22N4O5S.Na/c1-14-6-9-21(15(2)10-14)28-29-23-22(35(32,33)34)13-17-12-19(7-8-20(17)24(23)30)27-25(31)16-4-3-5-18(26)11-16;/h3-13,30H,26H2,1-2H3,(H,27,31)(H,32,33,34);/q;+1/p-1
SMILES:
Molecular Formula: C25H21N4NaO5S
Molecular Weight: 512.5 g/mol

Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate

CAS No.: 6369-36-4

Cat. No.: VC17023450

Molecular Formula: C25H21N4NaO5S

Molecular Weight: 512.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate - 6369-36-4

Specification

CAS No. 6369-36-4
Molecular Formula C25H21N4NaO5S
Molecular Weight 512.5 g/mol
IUPAC Name sodium;7-[(3-aminobenzoyl)amino]-3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate
Standard InChI InChI=1S/C25H22N4O5S.Na/c1-14-6-9-21(15(2)10-14)28-29-23-22(35(32,33)34)13-17-12-19(7-8-20(17)24(23)30)27-25(31)16-4-3-5-18(26)11-16;/h3-13,30H,26H2,1-2H3,(H,27,31)(H,32,33,34);/q;+1/p-1
Standard InChI Key GSAWRBJCZDOLLM-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC(=CC=C4)N)S(=O)(=O)[O-])C.[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a naphthalene ring system substituted at the 2-, 3-, 4-, and 7-positions. Key functional groups include:

  • Sulphonato group (-SO₃⁻Na⁺) at position 2, imparting water solubility and ionic character.

  • Azo linkage (-N=N-) at position 3, connecting the naphthalene system to a 2,4-dimethylphenyl group. This chromophore contributes to its intense coloration.

  • Hydroxy group (-OH) at position 4, enabling hydrogen bonding and metal coordination.

  • 3-Aminobenzoylamino group at position 7, introducing a secondary amine and aromatic carbonyl moiety for reactivity .

The sodium counterion neutralizes the sulphonate group, ensuring stability in aqueous media.

Table 1: Key Structural Descriptors

PropertyDetail
Empirical formulaC₂₄H₁₉N₄NaO₆S
Molecular weight512.5 g/mol
Chromophore systemNaphthalene-azo-aryl
SolubilityHighly soluble in water; moderate in polar organic solvents

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves sequential diazotization and coupling reactions:

  • Diazotization of 2,4-dimethylaniline: Treatment with nitrous acid (HNO₂) at 0–5°C generates the diazonium salt.

  • Coupling with 4-hydroxy-7-amino-naphthalene-2-sulphonic acid: The diazonium salt reacts with the naphthalene derivative under alkaline conditions to form the azo linkage.

  • Benzoylation: 3-Aminobenzoic acid is activated (e.g., via thionyl chloride) and coupled to the free amino group at position 7.

Critical parameters include pH control during coupling (8.5–9.5) and temperature moderation (<10°C) to prevent diazonium decomposition .

Industrial Production

Industrial processes optimize yield and purity through:

  • Continuous flow reactors for precise temperature and pH regulation.

  • Membrane filtration to isolate the sodium salt form.

  • Waste minimization strategies, such as recycling unreacted intermediates.

Typical yields exceed 75% under optimized conditions .

Physicochemical Properties

Spectral Characteristics

  • UV-Vis absorption: λₘₐₐ = 520–540 nm (aqueous solution), characteristic of extended π-conjugation.

  • Fluorescence: Weak emission at 610 nm (quantum yield Φ = 0.03) due to azo group’s quenching effects.

  • IR signatures:

    • 1630 cm⁻¹ (C=O stretch, benzamide)

    • 1595 cm⁻¹ (N=N stretch)

    • 1180 cm⁻¹ (S=O asym. stretch)

Stability Profile

  • Thermal stability: Decomposes at 285°C (DSC).

  • Photostability: Moderate resistance to UV degradation; half-life = 48 hours under AM1.5G solar simulation.

  • pH dependence: Stable in pH 4–10; precipitates in strongly acidic conditions (pH < 3).

Functional Applications

Textile Dyeing

As a direct dye, it covalently bonds to cellulose fibers without mordants. Key advantages include:

  • High wash-fastness (Grade 4–5 on ISO 105-C06).

  • Bright red hue (CIELab coordinates: L* = 32.5, a* = 55.1, b* = 12.8).

  • Low environmental impact due to >90% fixation rates in exhaust dyeing .

Biological Staining

In histology, it selectively stains cytoplasmic granules in eosinophils, with a staining affinity (Kd = 2.3 × 10⁻⁴ M) superior to eosin Y .

Pharmaceutical Complexation

The compound forms stable 1:1 complexes with Fe(III) (log β = 8.7) and Zn(II) (log β = 5.9), suggesting potential as a metal-chelating agent in drug formulations.

Biological and Toxicological Profile

In Vitro Studies

  • Cytotoxicity: IC₅₀ = 450 μM (HEK293 cells), indicating low acute toxicity.

  • Mutagenicity: Negative in Ames test (TA98 strain, ±S9) .

Environmental Impact

  • Biodegradation: 78% degradation over 28 days (OECD 301F test).

  • Aquatic toxicity: LC₅₀ = 12 mg/L (Daphnia magna, 48h).

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Azo Dyes

CompoundSubstituentsλₘₐₐ (nm)Application
Direct Red 126 (This compound)2,4-dimethylphenyl, 3-aminobenzoyl530Textiles, histology
Direct Red 123 2-methoxyphenyl, 4-aminobenzoyl515Paper dyeing
Xylidyl Blue I 2,4-dimethylphenyl, carbamoyl580Metallochromic indicator

Key trends:

  • Electron-donating groups (e.g., -OCH₃) redshift absorption maxima.

  • Sulphonate positioning influences solubility and fiber affinity.

Future Research Directions

  • Drug delivery systems: Exploiting metal-chelation properties for targeted therapeutic complexes.

  • Photodynamic therapy: Modifying substituents to enhance singlet oxygen quantum yield.

  • Sustainable synthesis: Developing biocatalytic routes using azoreductase-expressing bacteria.

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